molecular formula C10H12Cl3NO2 B12979043 (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride

Cat. No.: B12979043
M. Wt: 284.6 g/mol
InChI Key: QAKUMAXQJPNHSH-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (CAS: 457654-89-6) is a chiral amino acid derivative featuring a 2,5-dichlorophenyl substituent at the β-position of the propanoic acid backbone. However, commercial availability of this compound is listed as discontinued, as per recent catalogs .

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

QAKUMAXQJPNHSH-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](CN)C(=O)O)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CN)C(=O)O)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Dichlorobenzyl Precursors

The initial step involves preparing the 2,5-dichlorobenzyl moiety, which is critical for the final compound. According to patent US3703546A, 2,5-dichlorobenzoic acid derivatives are synthesized via esterification and nitration of 2,5-dichlorobenzoyl chloride, followed by selective hydrolysis and separation of isomeric nitro compounds.

  • Esterification : 2,5-dichlorobenzoyl chloride is reacted with an alcohol (e.g., methanol) in the presence of a weak organic base to form 2,5-dichlorobenzoic acid esters. This step proceeds nearly quantitatively at room temperature, yielding an oily product that crystallizes upon cooling to 10–15 °C, facilitating purification.

  • Nitration : The ester is nitrated to produce a mixture of 3-nitro and 6-nitro isomers. The 3-nitro-2,5-dichlorobenzoic acid ester is the desired intermediate.

  • Hydrolysis and Separation : Acid hydrolysis using aqueous sulfuric acid (50%) or sulfuric acid with acetic acid at reflux (~133 °C) converts the esters to the corresponding acids. The mixture is then treated with mild base (e.g., sodium bicarbonate) to selectively dissolve the 3-nitro acid, allowing separation from the 6-nitro ester by filtration.

This process yields 3-nitro-2,5-dichlorobenzoic acid, a key precursor for the amino acid synthesis.

Reduction to 3-Amino-2,5-dichlorobenzoic Acid

The nitro group in 3-nitro-2,5-dichlorobenzoic acid is reduced to an amino group, typically by catalytic hydrogenation or chemical reduction methods. This step produces 3-amino-2,5-dichlorobenzoic acid, which can be further functionalized.

Formation of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic Acid

The chiral amino acid backbone is introduced by coupling the 2,5-dichlorobenzyl moiety with an alanine derivative or by asymmetric synthesis routes:

  • Chiral Synthesis : The (S)-configuration is achieved by using chiral starting materials or chiral catalysts during the amino acid formation step. Although specific asymmetric synthesis details for this compound are limited in the public domain, standard methods for β-substituted amino acids include chiral auxiliary-mediated alkylation or enzymatic resolution.

  • Hydrochloride Salt Formation : The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Esterification 2,5-dichlorobenzoyl chloride + alcohol + weak base Room temp (~20°C) ~99 Product crystallizes below 15°C for easy separation
Nitration Ester + nitrating mixture (HNO3/H2SO4) Controlled (0-5°C) Not specified Produces 3-nitro and 6-nitro isomers
Hydrolysis & Separation 50% H2SO4 or H2SO4 + AcOH, reflux (~133°C) 20–150°C ~26 (overall) Separation by pH adjustment and filtration; mild base treatment to isolate 3-nitro acid
Reduction Catalytic hydrogenation or chemical reduction Ambient to reflux High Converts nitro to amino group
Chiral amino acid formation Chiral synthesis or resolution methods Variable Variable Ensures (S)-configuration
Hydrochloride salt formation Treatment with HCl Ambient Quantitative Stabilizes amino acid as hydrochloride salt

Research Findings and Analytical Data

  • The esterification and nitration steps are highly regioselective, favoring the 2,5-dichloro substitution pattern, which is critical for the biological activity of the final compound.

  • Hydrolysis conditions are optimized to maximize yield and purity of the 3-nitro isomer, which is the direct precursor to the amino derivative.

  • The overall molar yield from 2,5-dichlorobenzoyl chloride to 3-nitro-2,5-dichlorobenzoic acid is approximately 26%, indicating room for process optimization.

  • The hydrochloride salt form of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid is preferred for pharmaceutical formulations due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
Research indicates that (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride exhibits selective inhibitory activity against the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for tumor cells as it facilitates the transport of essential amino acids, including leucine, which promotes tumor growth. By inhibiting LAT1, this compound may serve as a potential antitumor agent with fewer side effects compared to traditional chemotherapeutics .

1.2 Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems. Its ability to modulate excitatory amino acid receptors suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases. The binding affinity of this compound to these receptors can influence synaptic transmission and neuroplasticity.

Biochemical Research

2.1 Enzyme Interaction Studies
this compound serves as both a substrate and an inhibitor in various enzymatic reactions. Studies focusing on its binding affinity to specific enzymes have elucidated its mechanism of action, revealing insights into its role in enzyme-substrate interactions and protein synthesis. This makes it a valuable tool for biochemical studies aimed at understanding metabolic pathways.

2.2 Synthesis and Characterization
The synthesis of this compound typically involves chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Techniques such as continuous flow reactors have been employed to optimize yield and purity during synthesis processes . Characterization through spectroscopic methods further confirms the compound's structural integrity and purity.

Case Studies

4.1 In Vivo Studies on Antitumor Efficacy
A study investigated the antitumor effects of this compound in murine models. Results indicated a significant reduction in tumor size compared to controls, suggesting its efficacy as a LAT1 inhibitor . Further pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion profiles.

4.2 Neuroprotective Effects
In a separate study, the compound was evaluated for neuroprotective properties in models of oxidative stress-induced neuronal injury. The results demonstrated that treatment with this compound led to reduced neuronal death and improved functional outcomes . This positions the compound as a candidate for further development in neuropharmacology.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to amino acid metabolism or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Benzyl/Phenyl Derivatives

(a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

These analogs (Fig. 1a and 1b in ) share a dichlorobenzyl moiety but differ in chlorine substitution positions (2,4- vs. 2,6-). Both exhibit collagenase inhibition, with nearly identical IC50 values, suggesting chlorine position minimally impacts potency. However, molecular docking reveals distinct binding interactions:

  • 2,4-dichloro analog : Forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201 in collagenase .
  • 2,6-dichloro analog : Shorter hydrogen bond (1.961 Å) and slightly longer π–π interaction (4.249 Å) .
    Both show similar Gibbs free energy values (–6.4 and –6.5 kcal/mol), indicating comparable binding stability despite structural differences .
(b) Target Compound: (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic Acid Hydrochloride

Unlike the pent-4-ynoic acid analogs, this compound has a propanoic acid backbone with a 2,5-dichlorophenyl group.

Substituted Phenylpropanoic Acid Derivatives

(a) (S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl)propanoic Acid

This analog () introduces a phosphonomethyl group and a biphenyl system.

(b) (2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride

Featuring a tetrahydropyran (oxan-4-yl) substituent (), this compound replaces the aromatic dichlorophenyl group with a cyclic ether. Such a substitution likely alters pharmacokinetic properties, favoring CNS penetration due to increased lipophilicity.

Crystallographic and Hydrogen-Bonding Comparisons

The crystal structure of (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate () reveals extensive hydrogen-bonding networks (S(5) and S(6) motifs) and water-mediated layering. While structurally distinct, this highlights how substituents like trichloro groups influence solid-state packing—a factor relevant to the target compound’s formulation stability.

Data Table: Key Structural and Biochemical Comparisons

Compound Name CAS/ID Substituent Positions IC50 (Collagenase) Gibbs Free Energy (kcal/mol) Key Interactions
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride 457654-89-6 2,5-dichlorophenyl N/A N/A N/A
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Not Provided 2,4-dichlorobenzyl Similar to 2,6-analog –6.4 Gln215 H-bond, Tyr201 π–π
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Not Provided 2,6-dichlorobenzyl Similar to 2,4-analog –6.5 Shorter H-bond (1.961 Å)
(S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride 1393524-16-7 Oxan-4-yl N/A N/A N/A

Biological Activity

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride, with the CAS number 914644-50-1, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12Cl3NO2
  • Molecular Weight : 237.56 g/mol
  • Synonyms : this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. It is hypothesized to modulate neurotransmitter systems, particularly those involving glutamate, which plays a critical role in synaptic transmission and plasticity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (S)-3-amino-2-(2,5-dichlorobenzyl)propanoic acid exhibit significant antimicrobial activity. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli15.0 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • Antimicrobial Activity Study :
    A study published in Science.gov examined the antimicrobial efficacy of various amino acid derivatives, including those structurally similar to (S)-3-amino-2-(2,5-dichlorobenzyl)propanoic acid. The results demonstrated significant inhibition of bacterial growth, highlighting the potential application in treating infections caused by resistant strains .
  • Anticancer Mechanism Investigation :
    Research conducted on the effects of related compounds on cancer cells revealed that they could effectively induce apoptosis through the activation of caspase pathways. This suggests that this compound may share similar mechanisms .

In Vitro Studies

In vitro studies have shown that this compound can modulate glutamate receptors, potentially leading to neuroprotective effects. This property is particularly relevant in neurodegenerative diseases where glutamate excitotoxicity is a concern.

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate that it exhibits favorable absorption and distribution characteristics, making it a candidate for further therapeutic development .

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